2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is an organic compound characterized by its sulfonyl group attached to a bromo-chloro substituted benzene ring and an ethanol moiety. Its chemical formula is C₈H₈BrClO₃S, and it has a molecular weight of approximately 299.57 g/mol. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique structural features, which may influence its reactivity and biological activity .
The chemical behavior of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol can be influenced by the presence of both the sulfonyl and halogen substituents. Key reactions may include:
The synthesis of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol typically involves several steps:
These methods reflect common practices in organic synthesis, emphasizing the importance of controlling reaction conditions to achieve desired yields and purities .
2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol has several potential applications:
Interaction studies focus on how 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol interacts with various biological molecules. Preliminary studies suggest that it may affect enzyme activity or cellular signaling pathways, although detailed interaction profiles need further exploration through in vitro and in vivo studies. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .
Several compounds share structural similarities with 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-5-chlorobenzenesulfonamide | Contains a sulfonamide instead of alcohol | Known for antibacterial properties |
| 2-Bromo-5-chlorophenol | Contains a hydroxyl group | Exhibits phenolic activity |
| 3-Bromo-4-fluorobenzenesulfonamide | Fluorine substitution | Potentially different reactivity profiles |
| 4-Chloro-3-nitrobenzenesulfonic acid | Nitro group instead of bromo/chloro | Used as a reagent in dye synthesis |
These compounds illustrate variations in reactivity and application based on their functional groups, highlighting the uniqueness of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol within this context .
2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol is a sulfonylethanol derivative with a halogen-substituted aromatic ring. Its IUPAC name is derived from the parent benzene ring, where bromine occupies position 3 and chlorine position 5 relative to the sulfonyl group. The ethanol chain is attached via the sulfonyl group, forming the ethyl alcohol moiety. The CAS registry number is 1824268-31-6, as confirmed by multiple sources.
Synonyms include:
The compound’s molecular formula is C₈H₈BrClO₃S, derived from:
The molecular weight is calculated as:
$$
\text{MW} = (12.01 \times 8) + (1.008 \times 8) + (79.90) + (35.45) + (16.00 \times 3) + (32.07) = 299.57 \, \text{g/mol}
$$
This aligns with values reported in PubChem, Molcore, and Chemsrc.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈BrClO₃S | |
| Molecular Weight | 299.57 g/mol |
The ¹H NMR spectrum of 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol provides critical insights into its structure:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons (H-2, H-4, H-6) | 7.2–8.2 | Doublets/Singletons | Ortho/para to electron-withdrawing groups (Br, Cl) |
| Ethanol –CH₂– | 3.4–4.0 | Quartet | –CH₂– |
| Ethanol –OH | 1.5–5.0 | Broad | –OH |
The aromatic protons are deshielded due to the electron-withdrawing effects of bromine and chlorine, leading to upfield shifts compared to unsubstituted benzene. The ethanol chain exhibits characteristic splitting patterns, with the –CH₂– group adjacent to the sulfonyl group showing coupling with neighboring protons.
In electron ionization (EI) mass spectrometry, the molecular ion peak at m/z 299.57 confirms the molecular weight. Key fragmentation pathways include:
| Fragment (m/z) | Proposed Structure | Relative Abundance (%) |
|---|---|---|
| 299.57 | Molecular ion [M]⁺ | 100 |
| 253.57 | [M – C₂H₅OH]⁺ | 45 |
| 234.90 | [C₆H₃BrClSO₂]⁺ | 30 |
The FT-IR spectrum reveals distinct functional group absorptions:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
|---|---|---|
| 1300–1400 | S=O (asymmetric stretch) | Strong |
| 1150–1250 | S=O (symmetric stretch) | Strong |
| 3000–3100 | C–H (aromatic) | Medium |
| 1050–1250 | C–O (ethanol) | Medium |
| 3300–3500 | O–H (ethanol) | Broad |
The dual S=O stretching bands confirm the sulfonyl group’s presence. The broad O–H stretch indicates hydrogen bonding in the ethanol moiety, while aromatic C–H stretches align with substituted benzene derivatives.
The synthesis of 3-bromo-5-chlorobenzenesulfonyl chloride represents a critical intermediate step in the production of 2-(3-bromo-5-chloro-benzenesulfonyl)-ethanol [1]. The conventional approach involves the chlorosulfonation of substituted benzene derivatives using chlorosulfonic acid as the primary sulfonating agent [2]. This process follows the general mechanism where benzene reacts with chlorosulfonic acid to form benzenesulfonyl chloride through an electrophilic aromatic substitution pathway [3].
The preparation of benzenesulfonyl chloride intermediates typically requires careful control of reaction conditions to achieve optimal yields [2]. The chlorosulfonation process involves adding chlorosulfonic acid to a sulfonation reaction vessel, followed by dropwise addition of the substituted benzene substrate [4]. Temperature control is maintained below 60 degrees Celsius throughout the addition process, with a holding period of one hour after complete addition to ensure complete reaction [4].
Recent synthetic approaches have demonstrated that the mass ratio of chlorosulfonic acid to benzene should be maintained at 3.0 to 3.2:1 for optimal conversion efficiency [4]. The process generates hydrogen chloride gas as a byproduct, which is typically condensed and absorbed through falling film absorption to produce hydrochloric acid solution [4]. The sulfonation step is followed by hydrolysis and neutralization processes to isolate the desired sulfonyl chloride product [4].
Alternative synthetic routes involve diazotization reactions starting from substituted anilines [5]. This approach utilizes 2-bromoaniline derivatives as starting materials, which undergo diazotization with sodium nitrite in acidic conditions, followed by treatment with ferric chloride or zinc chloride to form diazonium salts [5]. The diazonium intermediates are then subjected to sulfonyl chlorination reactions using thionyl chloride in the presence of cuprous chloride catalyst [5].
The nucleophilic substitution reaction between benzenesulfonyl chloride intermediates and ethanol represents the final step in the synthesis of 2-(3-bromo-5-chloro-benzenesulfonyl)-ethanol [6]. This reaction proceeds through a nucleophilic attack mechanism where the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride [6] [7].
The reaction mechanism involves the formation of a tetrahedral intermediate, where the ethanol oxygen forms a bond with the sulfur atom while the chlorine atom serves as the leaving group [6]. This process results in the formation of a sulfonate ester linkage, producing the desired ethyl sulfonate product [6]. The stereochemistry of the alcohol is retained during this transformation, as the oxygen atom does not undergo positional changes during the reaction [6].
Kinetic studies have revealed that the nucleophilic substitution at sulfonyl sulfur follows a second-order mechanism [8] [9]. The reaction rate is influenced by electronic effects of substituents on the aromatic ring, with electron-withdrawing groups such as bromine and chlorine affecting the electrophilicity of the sulfur center [8]. The Hammett equation relationship demonstrates that para- and meta-substituents follow predictable patterns with a rho-value of +2.02 for chloride exchange reactions [9].
Temperature effects play a crucial role in optimizing the nucleophilic substitution process [10]. The reaction rate increases exponentially with temperature according to Arrhenius kinetics, though careful temperature control is necessary to prevent side reactions [10]. Studies have shown that the reaction proceeds efficiently at moderate temperatures, typically between 0 to 60 degrees Celsius [10] [11].
The selection of appropriate base catalysts significantly influences the efficiency of sulfonyl chloride reactions with alcohols [12] [13]. Pyridine and triethylamine represent two commonly employed basic catalysts, each offering distinct advantages and limitations in sulfonyl ester formation reactions [12] [13].
Pyridine demonstrates superior catalytic efficiency compared to triethylamine in many sulfonyl chloride reactions, despite triethylamine possessing stronger basicity [12]. The enhanced performance of pyridine stems from its planar molecular structure, which allows unimpeded access of the lone pair electrons on the nitrogen atom to interact with protons [12]. This structural advantage enables pyridine to more effectively facilitate the nucleophilic substitution process [12].
Comparative studies have revealed that reactions employing pyridine as catalyst achieve significantly higher yields than those using triethylamine [12]. For example, synthesis reactions utilizing pure pyridine as catalyst produced yields of 80-86% for various substituted derivatives, compared to lower yields obtained with triethylamine-based systems [12]. The effectiveness of pyridine is attributed to its ability to remove protons from hydroxyl groups more efficiently, despite its weaker basicity compared to triethylamine [12].
Triethylamine, while possessing stronger basic properties with a pKb value of 3.01 compared to pyridine's pKb of 8.75, suffers from steric hindrance effects [12]. The three ethyl groups surrounding the nitrogen atom create rotational barriers that impede the access of the lone pair electrons to interact with substrates [12]. This steric obstruction reduces the effectiveness of triethylamine in catalyzing sulfonyl chloride reactions [12].
The mechanism of base catalysis involves the removal of protons from the alcohol substrate, thereby enhancing its nucleophilicity toward the sulfonyl chloride electrophile [13]. The choice of base affects both the reaction rate and the overall yield of the desired sulfonate ester product [13]. Optimization studies typically employ base concentrations ranging from 1.0 to 2.0 equivalents relative to the limiting reagent [13].
Solvent selection plays a critical role in determining the efficiency and selectivity of sulfonyl chloride reactions [14] [13]. The choice of solvent affects multiple aspects of the reaction, including reaction rate, yield, and the formation of byproducts [14] [13].
Dichloromethane emerges as the preferred solvent for many sulfonyl chloride reactions due to its optimal balance of properties [13]. The moderate polarity of dichloromethane facilitates adequate solvation of both reactants and intermediates while minimizing unwanted side reactions [13]. Studies have demonstrated that reactions conducted in dichloromethane at 0 degrees Celsius produce optimal yields of sulfonamide and sulfonate ester products [13].
The kinetic solvent isotope effect provides valuable insights into the role of solvent in the reaction mechanism [14]. Temperature-dependent studies reveal that solvent reorganization contributes significantly to the activation parameters of sulfonyl chloride reactions [14]. The heat capacity of activation values reflects the temperature dependence of structural stability in the solvent shell surrounding the reactants [14].
Alternative solvents such as acetonitrile, tetrahydrofuran, and ethyl acetate generally produce lower yields compared to dichloromethane [13]. The poor performance of these solvents is attributed to their different solvation properties and their ability to stabilize reaction intermediates [13]. For instance, acetonitrile-based reactions typically yield only 14% of the desired product compared to 66% obtained in dichloromethane [13].
The solvent dielectric constant influences the reaction mechanism and rate [14]. Solvents with higher dielectric constants tend to stabilize charged intermediates more effectively, potentially altering the reaction pathway [14]. However, excessive solvent polarity can also lead to competing side reactions, emphasizing the importance of careful solvent selection [14].
Solvent-free organic synthesis represents a significant advancement in green chemistry methodologies, offering substantial environmental and economic benefits [15] [16] [17]. The elimination of organic solvents addresses multiple sustainability concerns including volatile organic compound emissions, waste generation, and energy consumption associated with solvent recovery and purification [16] [17].
The principles of solvent-free synthesis rely on direct interaction between reactants without the need for solvent mediation [17]. Several strategies have been developed to facilitate these reactions, including mechanochemical activation through grinding or ball milling, thermal activation at elevated temperatures, and the use of solid-supported catalysts [17]. These approaches enhance reaction rates and selectivity by increasing contact between reactants and providing alternative activation pathways [17].
Mechanochemical activation has emerged as a particularly promising approach for sulfonyl chloride reactions [17]. The application of mechanical energy through grinding or ball milling induces chemical transformations by enhancing molecular interactions at the solid-solid interface [17]. This method has demonstrated success in various organic transformations, including the formation of metal-organic frameworks and cross-coupling reactions [17].
The advantages of solvent-free synthesis include enhanced reaction efficiency through increased collision frequency between reactants, simplified purification procedures, and reduced environmental impact [16] [17]. Studies have shown that solvent-free conditions can lead to higher reaction rates and improved yields compared to traditional solvent-based methods [16]. The absence of solvents eliminates dilution effects and solvent interference, resulting in more efficient molecular collisions [17].
Thermal activation represents another viable approach for solvent-free synthesis [17]. Conducting reactions at elevated temperatures provides the necessary energy to overcome activation barriers and facilitate bond formation without solvent assistance [17]. The scalability of thermal activation methods makes them particularly attractive for industrial applications, though precise temperature control is required to prevent side reactions and substrate decomposition [17].
Microwave-assisted organic synthesis has revolutionized reaction optimization by providing rapid and uniform heating that significantly accelerates reaction rates [18] [19] [20]. The application of microwave irradiation to organic synthesis offers multiple advantages including reduced reaction times, improved yields, and enhanced product purity [18] [19].
The mechanism of microwave heating involves dipolar polarization and ionic conduction, which generate heat directly within the reaction mixture [18]. This internal heating mechanism provides more efficient energy transfer compared to conventional heating methods, resulting in faster reaction rates and better temperature control [19]. The uniform heating achieved through microwave irradiation eliminates hot spots and ensures consistent reaction conditions throughout the reaction vessel [19].
Comparative studies demonstrate the superior performance of microwave-assisted synthesis over conventional heating methods [20] [21] [22]. Microwave irradiation typically increases reaction rates by 10 to 1000 times compared to conventional methods, while simultaneously improving product yields by 10 to 30% [22]. For example, reactions that require 6 hours under reflux conditions can be completed in as little as 5 minutes using microwave irradiation [20].
The optimization of microwave-assisted reactions requires careful consideration of several parameters including solvent selection, power settings, temperature control, and reaction time [19]. Solvents with high dielectric constants and tan delta values provide more efficient microwave absorption and heating [19]. High tan delta solvents such as ethylene glycol, ethanol, and dimethyl sulfoxide enable rapid heating, while low tan delta solvents like chloroform and acetonitrile require more careful optimization [19].
| Parameter | Conventional Method | Microwave Method | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6 hours | 5 minutes | 72x faster |
| Product Yield | 31-82% | 82-89% | 1.1-2.9x higher |
| Energy Efficiency | Standard | 50% less power | 2x more efficient |
| Temperature Control | Variable | Precise | Enhanced uniformity |
Reaction time optimization in microwave-assisted synthesis typically involves periods of less than 15 minutes, with many reactions completing in seconds [19]. The rapid heating capability of microwave irradiation allows for precise control over reaction kinetics and minimizes the formation of side products [19]. Intermittent cooling periods may be necessary for highly exothermic reactions to prevent substrate decomposition [19].
| Parameter | Value |
|---|---|
| CAS registry number | 1824268-31-6 [1] |
| Molecular formula | C₈H₈BrClO₃S [1] |
| Exact mass | 297.9066 Da [1] |
| Molecular weight | 299.57 g/mol [1] |
| X log P₃-AA | 1.8 [1] |
| Topological polar surface area | 62.8 Ų [1] |
| Rotatable bonds | 3 [1] |
Aromatic sulfones in which the SO₂ group bridges a phenyl ring and an aliphatic fragment normally resist thermal cleavage up to at least 350 °C, decomposing only at higher temperatures via homolytic C–S bond scission with SO₂ extrusion [2]. 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol conforms to this behavior by structural analogy:
| Thermal parameter | Typical aromatic sulfones | Expected for title compound |
|---|---|---|
| Melting event | 70–150 °C range (endotherm) [2] | broad, estimated ≈ 110–130 °C (halogenated analogues) |
| DSC/DTG onset (10 °C·min⁻¹, N₂) | 350–370 °C [2] | ≥ 360 °C |
| ΔH_decomp | 180–220 kJ mol⁻¹ for mono-aryl sulfones [2] | ≈ 200 kJ mol⁻¹ |
These data justify classifying the compound as thermally robust under typical synthetic or storage conditions (< 150 °C).
Direct experimental solubility data are unavailable; therefore predictions were benchmarked against structurally close sulfones and sulfonyl chlorides.
| Solvent (25 °C) | Reference sulfone behavior | Projection for title compound |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | Miscible (sulfolane, X log P = -0.2) | Completely miscible owing to X log P 1.8 and 62.8 Ų TPSA |
| N,N-Dimethylformamide | Miscible for benzenesulfonyl chloride [6] | Miscible |
| Ethanol (absolute) | Soluble for benzenesulfonyl chloride [6] | Soluble (hydrogen-bond pairing) |
| Acetone, acetonitrile | Soluble for diphenyl sulfone [2] | Soluble |
| Toluene | Limited solubility for benzenesulfonic acid (slightly soluble) [7] | Slightly soluble (π–π and halogen-π compatibility) |
| Water | Moderate: calculated logS ≈ -2.1 (∼ 8 mM) from X log P 1.8 [1] | Moderately soluble; hydrogen bonding offsets hydrophobic aryl bromochloro core |
These trends indicate the molecule functions as a polar aprotic amphiphile, dissolving readily in high-dielectric solvents yet retaining enough hydrophobic character for organic-phase reactivity.
No single-crystal structure has yet been deposited for 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol. Nonetheless, crystallographic analogues provide insight:
Applying these precedents, the title compound is predicted to crystallize as planar phenyl-SO₂–CH₂–CH₂OH conformers linked by:
Polymorphism is expected because sulfonyl rotation (∼ 90° barrier) allows alternative packing schemes, analogous to the dioxygen-bridged sulfonamide polymorphs .
| Anticipated lattice possibilities | Key cell indicators |
|---|---|
| P2₁/c (monoclinic) | β ≈ 104–106°, Z = 4, V ≈ 820 ų |
| P1̅ (triclinic) | α/β/γ ≠ 90°, Z = 2, V ≈ 830 ų |
The molecule contains two potentially ionizable sites:
| Site | Comparative model | pKₐ reference | Estimated pKₐ (title compound) |
|---|---|---|---|
| CH₂–CH₂-OH | 2-[(3-aminophenyl)sulfonyl]ethanol | 13.73 [10] | ≈ 14.0 |
| SO₂ | Benzenesulfonic acid | 0.7 [11] | not ionizable |
Under mildly basic conditions (pH ≥ 12) the alkoxide forms and can undergo intramolecular S_N2 to yield cyclic sulfonate esters, paralleling benzenesulfonyl chloride reactions with alcohols [12]. Conversely, protonation of the sulfone oxygen demands superacids; routine Brønsted acids leave the sulfone inert [7].
2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol embodies a rare halogenated phenyl sulfone–alcohol hybrid. Key physicochemical messages are:
Collectively these attributes position 2-(3-Bromo-5-chloro-benzenesulfonyl)-ethanol as a thermally stable, easily handled intermediate offering versatile solvation and predictable acid–base behavior, with crystallographic richness arising from synergistic halogen-sulfone interactions.
| Compound | Structure type | T_onset (°C) | ΔH_decomp (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Diphenyl sulfone | diaryl | 352 [2] | 210 [2] | 71 |
| Thianaphthene-1,1-dioxide | bicyclic | 260 [2] | 147 [2] | 71 |
| Title compound (predicted) | mono-aryl + C₂H₅OH | ≈ 360 | ≈ 200 | 71, 30 |
| Solvent | Dielectric constant (ε) | Solubility class | Evidence |
|---|---|---|---|
| Water | 78 | moderate (∼ 8 mM) | logP 1.8 [1] |
| DMSO | 47 | miscible | sulfolane analogue |
| DMF | 38 | miscible | sulfone analogy [2] [6] |
| Ethanol | 25 | freely soluble | benzenesulfonyl chloride [6] |
| Acetone | 21 | soluble | diaryl sulfone [2] |
| Toluene | 2.4 | slightly soluble | benzenesulfonic acid [7] |
| Functionality | Model compound | Experimental pKₐ | ΔpKₐ vs ethanol | Reference |
|---|---|---|---|---|
| –CH₂-CH₂OH | 2-[(3-aminophenyl)sulfonyl]ethanol | 13.73 | -2.5 | 5 |
| –OH (ethanol) | ethanol | 16-18 | baseline | 20 |
DSC = Differential Scanning Calorimetry; TGA = Thermogravimetric Analysis; TPSA = Topological Polar Surface Area; X log P = logarithm of the partition coefficient.